molecular formula C16H21NO4 B6167069 6-{[(tert-butoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid CAS No. 149505-97-5

6-{[(tert-butoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B6167069
CAS No.: 149505-97-5
M. Wt: 291.3
InChI Key:
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Description

The compound 6-{[(tert-butoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a highly functionalized molecule that garners interest in various scientific fields for its potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 6-{[(tert-butoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, chemists typically follow a multistep synthetic route. The starting materials usually involve commercially available precursors which undergo a series of transformations including protection, cyclization, and functional group manipulation.

  • Protection and Activation: The amine group is first protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.

  • Cyclization: This step involves the formation of the tetrahydronaphthalene core through a cyclization reaction.

  • Functional Group Modification:

Industrial Production Methods

For industrial production, the process is scaled up using batch or continuous flow methods to maximize yield and efficiency. Factors such as solvent choice, temperature control, and reaction time are optimized to ensure consistent production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, typically with reagents like potassium permanganate or chromic acid, leading to the formation of higher oxidation state products.

  • Reduction: Reduction reactions using agents like lithium aluminum hydride can convert functional groups into their reduced forms, such as converting carboxylic acids to alcohols.

  • Substitution: Both electrophilic and nucleophilic substitution reactions can occur at various positions on the tetrahydronaphthalene ring and adjacent functional groups.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in an acidic medium.

  • Reduction: Lithium aluminum hydride in ether.

  • Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

Depending on the reaction conditions and reagents, major products from these reactions include substituted naphthalenes, hydroxylated derivatives, and various esters or amides.

Scientific Research Applications

Chemistry

In organic synthesis, 6-{[(tert-butoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid serves as a versatile intermediate for the synthesis of more complex molecules, including natural products and synthetic analogs.

Biology

In biological research, this compound is used for studying metabolic pathways and enzyme interactions due to its unique structural features which mimic natural substrates.

Medicine

Pharmaceutical research explores the potential therapeutic applications of this compound, particularly in the development of novel drugs for treating various diseases such as cancer, infectious diseases, and metabolic disorders.

Industry

In materials science, this compound is investigated for its use in creating new materials with specialized properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 6-{[(tert-butoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid exerts its effects often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic outcomes or other biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Naphthalene-2-carboxylic acid

  • 6-aminotetrahydronaphthalene derivatives

  • tert-butoxycarbonyl (Boc) protected amines

Uniqueness

What sets 6-{[(tert-butoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid apart from similar compounds is its combination of the Boc-protected amino group and the tetrahydronaphthalene core, which provides a unique balance of stability and reactivity, making it particularly valuable in synthetic and medicinal chemistry.

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Properties

CAS No.

149505-97-5

Molecular Formula

C16H21NO4

Molecular Weight

291.3

Purity

95

Origin of Product

United States

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